(1S,5R)-6-(cyclopropylmethyl)-3-(3,6-dimethyl-1-benzofuran-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Description
(1S,5R)-6-(cyclopropylmethyl)-3-(3,6-dimethyl-1-benzofuran-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is 366.19434270 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Conformational Studies
Research has been conducted on the structural and conformational aspects of diazabicyclanones and diazabicyclanols, providing insights into their molecular structures and preferred conformations. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (Gálvez et al., 1985).
Synthetic Approaches and Biological Activity
Synthesis techniques have been developed for bicyclic σ receptor ligands with cytotoxic activity, showcasing the potential therapeutic applications of these compounds. Specific stereoisomers of these compounds have demonstrated high receptor affinity and significant cell growth inhibition in various tumor cell lines, indicating their relevance in oncological research (Geiger et al., 2007).
Novel Derivatives and Pharmacological Screening
New derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized to study their biological activity and toxicity. These compounds have shown local anesthetic activity and low toxicity, underscoring their potential in developing new pharmacological agents (Malmakova et al., 2021).
Properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-(3,6-dimethyl-1-benzofuran-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-13-3-8-18-14(2)20(27-19(18)9-13)22(26)23-11-16-6-7-17(12-23)24(21(16)25)10-15-4-5-15/h3,8-9,15-17H,4-7,10-12H2,1-2H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCZZEKTNXUZRW-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CC4CCC(C3)N(C4=O)CC5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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